Brasofensine - 171655-91-7

Brasofensine

Catalog Number: EVT-263752
CAS Number: 171655-91-7
Molecular Formula: C16H20Cl2N2O
Molecular Weight: 327.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brasofensine, chemically known as ( )-(E)-(1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyloxime, is a potent inhibitor of the synaptic dopamine transporter (DAT). [, , , ] This classification stems from its ability to block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. [, , ] In scientific research, Brasofensine serves as a valuable tool for investigating dopaminergic neurotransmission and exploring potential therapeutic strategies for disorders characterized by dopamine dysfunction, such as Parkinson's disease. [, , , , ]

Molecular Structure Analysis

While the provided literature confirms the chemical structure of Brasofensine as ( )-(E)-(1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyloxime [], detailed analyses of its molecular structure are not included.

Chemical Reactions Analysis

The primary metabolic pathways of Brasofensine involve O-demethylation, N-demethylation, and isomerization. [, ] These reactions primarily occur in the liver, leading to the formation of various metabolites, some of which undergo further conjugation with glucuronic acid. []

Mechanism of Action

Brasofensine exerts its pharmacological effect by binding to DAT, thereby inhibiting the reuptake of dopamine from the synaptic cleft. [, , , ] This inhibition leads to an increased concentration of dopamine in the synaptic cleft, prolonging its interaction with dopamine receptors. [, , ] The enhanced dopaminergic signaling resulting from Brasofensine's action contributes to its potential therapeutic effects in disorders associated with dopamine deficiency. [, , ]

Applications
  • Parkinson's Disease Research: Brasofensine has been investigated as a potential treatment for Parkinson's disease, a neurodegenerative disorder characterized by dopamine deficiency in the brain. [, , , , ] Preclinical studies in animal models of Parkinson's disease, such as the MPTP-treated marmoset, have demonstrated the ability of Brasofensine to improve motor function and reduce parkinsonian symptoms. [] These promising findings led to the exploration of Brasofensine in clinical trials for Parkinson's disease. [, ] While initial clinical trials provided valuable insights into its safety and pharmacokinetic profile, further development was discontinued due to financial constraints and the need for additional preclinical data. [, ]

  • Investigating Dopamine Transporter Function: As a potent and selective DAT inhibitor, Brasofensine has been utilized as a pharmacological tool to investigate the role of DAT in dopamine neurotransmission. [, , ] By blocking DAT activity, researchers can study the consequences of increased synaptic dopamine levels on various physiological and behavioral processes. [, , ] This information is crucial for understanding the complex interplay between dopamine and other neurotransmitter systems in both health and disease.

  • Development of Novel PET Tracers: The potential of Brasofensine as a positron emission tomography (PET) tracer for imaging DAT in the brain has been explored. [] While early investigations using a radiolabeled form of Brasofensine ([11C]NS2214) in pig models faced challenges related to binding specificity, the concept highlights the ongoing interest in leveraging the pharmacological properties of Brasofensine for neuroimaging purposes. []

O-Desmethyl Brasofensine (ODME)

Compound Description: O-Desmethyl Brasofensine (ODME) is a major metabolite of Brasofensine formed by O-demethylation. It is found in the plasma of humans, rats, and monkeys after Brasofensine administration. [, ]

Relevance: ODME is a structurally similar metabolite of Brasofensine, differing only by the absence of a methyl group. The presence of ODME as a major metabolite suggests that O-demethylation is a significant metabolic pathway for Brasofensine. [, ]

O-Desmethyl BMS-205912 (ODMZ)

Compound Description: O-Desmethyl BMS-205912 (ODMZ) is a metabolite of BMS-205912, which itself is an isomer of Brasofensine. ODMZ is formed through O-demethylation. []

Relevance: ODMZ highlights the metabolic pathway of O-demethylation for both Brasofensine and its isomer, BMS-205912. This suggests that the structural differences between these isomers do not preclude them from undergoing similar metabolic transformations. []

N-Desmethyl Brasofensine (NDME)

Compound Description: N-Desmethyl Brasofensine (NDME) is another major metabolite of Brasofensine, generated via N-demethylation. Like ODME, NDME is also observed in the plasma of different species after Brasofensine administration. []

Relevance: NDME emphasizes that, in addition to O-demethylation, N-demethylation represents another key metabolic pathway for Brasofensine. The existence of both NDME and ODME indicates that Brasofensine likely undergoes metabolism at multiple sites. []

Glucuronides of Demethyl Brasofensine (M1 and M2)

Compound Description: M1 and M2 are glucuronide conjugates of demethylated Brasofensine metabolites. These glucuronides are major circulating metabolites of Brasofensine in humans and are also detected in rat and monkey plasma. [, ]

Relevance: The presence of M1 and M2 as major metabolites demonstrates that glucuronidation, a phase II metabolic reaction, plays a crucial role in the elimination of Brasofensine. This conjugation process likely enhances the water solubility of Brasofensine metabolites, facilitating their excretion. [, ]

BMS-205912

Compound Description: BMS-205912 is an isomer of Brasofensine. Although its specific pharmacological activity is not mentioned in the provided papers, its structural similarity to Brasofensine suggests it may possess similar dopamine transporter inhibitory properties. []

Relevance: The close structural relationship between BMS-205912 and Brasofensine makes it a relevant compound for comparison in terms of metabolism and potentially pharmacological activity. Understanding how these isomers differ in their behavior can provide insights into structure-activity relationships. []

Levodopa

Compound Description: Levodopa is a mainstay medication for Parkinson's disease. It is a precursor to dopamine and is used to replenish depleted dopamine levels in the brain. [, ]

Relevance: Brasofensine, as a dopamine transporter inhibitor, is investigated for its potential to enhance the effectiveness of levodopa. By blocking the reuptake of dopamine, Brasofensine could prolong the effects of levodopa, leading to improved motor function in Parkinson's disease patients. [, ]

[11C]NS2214

Compound Description: [11C]NS2214 is a radiolabeled form of Brasofensine used in positron emission tomography (PET) studies to investigate dopamine transporter binding in the brain. []

Relevance: [11C]NS2214 is essential for studying the distribution and binding characteristics of Brasofensine in living organisms. This radioligand enables researchers to assess the in vivo behavior of Brasofensine and its interaction with the dopamine transporter. []

Properties

CAS Number

171655-91-7

Product Name

(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

IUPAC Name

(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

Molecular Formula

C16H20Cl2N2O

Molecular Weight

327.2 g/mol

InChI

InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9+/t11-,12+,13+,16+/m0/s1

InChI Key

NRLIFEGHTNUYFL-QJDHNRDASA-N

SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC

Solubility

Soluble in DMSO, not in water

Synonyms

(E)-1R,2R,3S-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carbaldehyde O-methyloxime
BMS 204756
brasofensine
NS2214

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.